

Introduction: A Heterocyclic Scaffold of Significant Pharmacological Interest

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Compound of Interest

Compound Name: 5-pyridin-2-ylthiophene-2-sulfonamide

CAS No.: 190659-63-3

Cat. No.: B1302292

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5-pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-sulfonamide core. This molecular architecture places it within the esteemed class of heteroaryl sulfonamides, which are prominent structural motifs in medicinal chemistry.^{[1][2]} The sulfonamide functional group is a critical pharmacophore, renowned for its ability to inhibit various enzymes, most notably carbonic anhydrases.^{[3][4]} The strategic combination of the π -excessive thiophene ring and the π -deficient pyridine ring imparts unique electronic and steric properties, making this scaffold a compelling candidate for drug discovery and development.

This guide provides a comprehensive technical overview of the synthesis, structural characteristics, physicochemical properties, and key biological activities of **5-pyridin-2-ylthiophene-2-sulfonamide**, with a particular focus on its role as a carbonic anhydrase inhibitor. The information presented is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Synthesis and Structural Elucidation

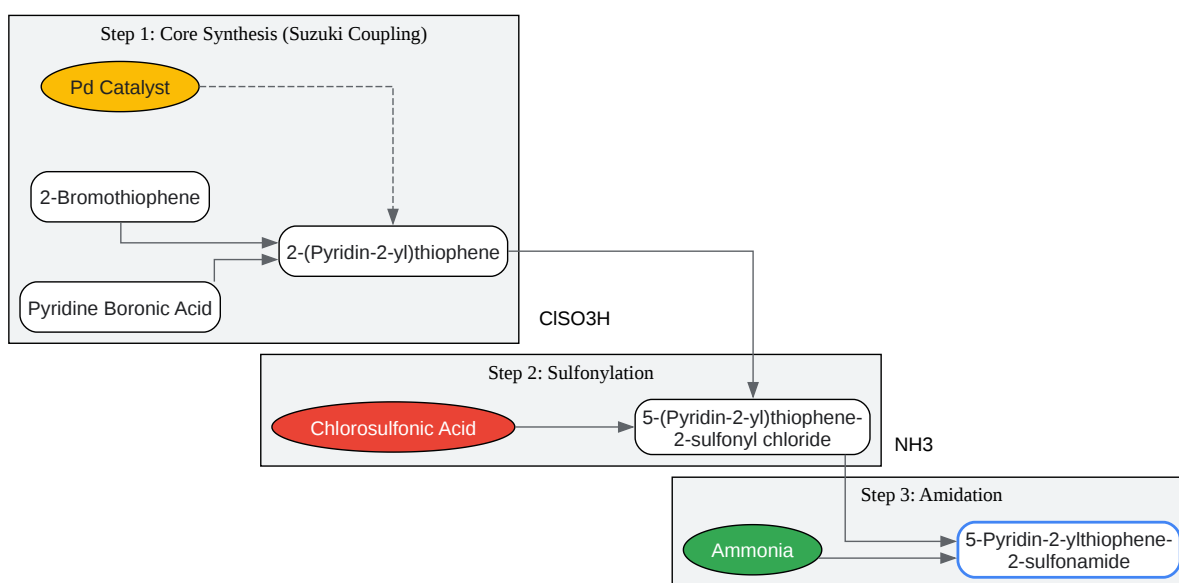
The construction of the **5-pyridin-2-ylthiophene-2-sulfonamide** scaffold requires a multi-step synthetic approach. The general strategy involves the initial formation of the bi-heterocyclic core, followed by the introduction of the sulfonamide functionality.

Synthetic Pathway

A robust and logical synthetic route proceeds in three primary stages:

- **Formation of the 2-(Pyridin-2-yl)thiophene Core:** This key step is typically achieved via modern cross-coupling reactions. A common and effective method is the Suzuki coupling, which involves the palladium-catalyzed reaction of a pyridine-derived boronic acid with a halogenated thiophene, or vice versa. More recent innovations in synthetic chemistry have also introduced methods for the skeletal editing of pyridines to directly form thiophenes.^{[5][6][7]}
- **Sulfonylation of the Thiophene Ring:** The 2-(pyridin-2-yl)thiophene intermediate is then subjected to electrophilic sulfonation. The C5 position of the thiophene ring is electronically activated and is the preferred site of substitution. Treatment with a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H) at low temperatures, effectively installs the sulfonyl chloride group (-SO₂Cl).
- **Amidation to Form the Sulfonamide:** The final step involves the conversion of the highly reactive 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride to the desired sulfonamide. This is accomplished by reacting the sulfonyl chloride with an ammonia source, such as aqueous or gaseous ammonia, to yield the primary sulfonamide.

A generalized workflow for this synthesis is depicted below.



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Figure 1: Generalized Synthetic Workflow.

Detailed Experimental Protocol: A Representative Synthesis

Expertise & Experience: The following protocol is a representative methodology based on established procedures for heteroaryl sulfonamide synthesis.[1][8] The choice of solvent, base, and purification method is critical for achieving high yield and purity.

Objective: To synthesize **5-pyridin-2-ylthiophene-2-sulfonamide**.

Part 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(pyridin-2-yl)thiophene (1.0 eq) and dry dichloromethane (DCM) (approx. 0.1 M concentration).
- **Cooling:** Cool the solution to 0 °C in an ice-water bath.
- **Sulfonylation:** Add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. **Causality:** Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side product formation.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
- **Workup:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This crude sulfonyl chloride intermediate is often used directly in the next step without further purification due to its reactivity.

Part 2: Synthesis of **5-Pyridin-2-ylthiophene-2-sulfonamide**

- **Setup:** In a separate flask, cool a concentrated solution of aqueous ammonia (approx. 28-30%) to 0 °C.
- **Amidation:** Add the crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride portion-wise to the cold ammonia solution with vigorous stirring. **Trustworthiness:** Using a large excess of ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct.
- **Reaction:** Stir the resulting suspension at room temperature for 2-3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
- **Isolation:** Collect the solid product by vacuum filtration.

- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure **5-pyridin-2-ylthiophene-2-sulfonamide** as a solid.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.

Technique	Expected Observations	Reference
^1H NMR	Aromatic protons on the pyridine and thiophene rings would appear as multiplets in the δ 7.0-9.0 ppm region. The two protons of the $-\text{SO}_2\text{NH}_2$ group would typically appear as a broad singlet at δ 7.0-8.0 ppm, which is exchangeable with D_2O .	[9]
^{13}C NMR	Signals for the nine distinct carbon atoms would be observed in the aromatic region (δ 110-160 ppm). The carbon bearing the sulfonamide group would be significantly deshielded.	[9][10]
IR Spectroscopy	Characteristic absorption bands would confirm key functional groups: two distinct bands for S=O stretching (asymmetric $\sim 1350\text{ cm}^{-1}$ and symmetric $\sim 1160\text{ cm}^{-1}$), N-H stretching of the sulfonamide ($\sim 3300\text{-}3200\text{ cm}^{-1}$), and aromatic C-H and C=C/C=N stretches.	[9][11]
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ or the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 240.3 or 241.3, respectively. A characteristic fragmentation is the loss of SO_2 (64 Da), resulting in a prominent $[\text{M}+\text{H}-64]^+$ ion.	[12][13]

X-Ray Crystallography	Provides unambiguous structural confirmation, including bond lengths, bond angles, and the dihedral angle between the pyridine and thiophene rings, which influences the molecule's overall conformation.	[14] [15]
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Physicochemical Properties

A summary of the core physicochemical properties of **5-pyridin-2-ylthiophene-2-sulfonamide** is provided below.

Property	Value	Reference
CAS Number	190659-63-3	[16] [17]
Molecular Formula	C ₉ H ₈ N ₂ O ₂ S ₂	[18] [19]
Molecular Weight	240.3 g/mol	[18] [19]
Appearance	Expected to be a crystalline solid at room temperature.	
Solubility	Generally low solubility in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols.	

Biological Activity: A Potent Carbonic Anhydrase Inhibitor

The primary pharmacological interest in **5-pyridin-2-ylthiophene-2-sulfonamide** stems from its classification as a heterocyclic sulfonamide, a well-established class of carbonic anhydrase inhibitors (CAIs).[\[3\]](#)[\[20\]](#)

Mechanism of Action

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for various conditions, including glaucoma, edema, and epilepsy.[21][22]

The inhibitory action of sulfonamides is a classic example of mechanism-based drug design. The key steps are:

- **Deprotonation:** The sulfonamide N-H proton is acidic and can be deprotonated under physiological conditions to form the sulfonamidate anion ($-\text{SO}_2\text{NH}^-$).
- **Zinc Binding:** This anion acts as a powerful ligand that coordinates directly to the Zn^{2+} ion located in the enzyme's active site.
- **Inhibition:** By binding to the zinc ion, the sulfonamide displaces the zinc-bound water/hydroxide molecule that is essential for catalysis, thereby blocking the enzyme's function.

This interaction is a high-affinity binding event that effectively shuts down the catalytic cycle of the enzyme.

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